2-(4-Chlorophenyl)-1-propanol

Übersicht

Beschreibung

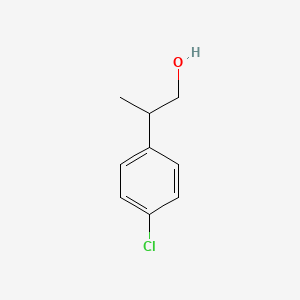

2-(4-Chlorophenyl)-1-propanol is an organic compound characterized by a chlorinated phenyl group attached to a propanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1-propanol typically involves the reduction of 2-(4-Chlorophenyl)-1-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol to ensure the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2-(4-Chlorophenyl)-1-propanone in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group (-OH) on the propanol chain is susceptible to oxidation under controlled conditions:

-

Primary Oxidation Products :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| PCC | 2-(4-Chlorophenyl)propanal | Dichloromethane, room temperature |

| CrO₃/HOAc | 2-(4-Chlorophenyl)propan-1-one | Reflux, 2–4 hours |

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Chlorine Replacement :

| Reagent | Product | Mechanism |

|---|---|---|

| NH₃/Cu catalyst | 2-(4-Aminophenyl)-1-propanol | Nucleophilic aromatic substitution |

| Thiourea/EtOH | 2-(4-Mercaptophenyl)-1-propanol | NAS with sulfur nucleophile |

Esterification

The hydroxyl group reacts with acylating agents to form esters:

-

Acetylation : Treatment with acetic anhydride in pyridine yields 2-(4-chlorophenyl)propyl acetate .

-

Benzoylation : Benzoyl chloride forms 2-(4-chlorophenyl)propyl benzoate under basic conditions .

| Acylating Agent | Product | Catalyst |

|---|---|---|

| Acetic anhydride | 2-(4-Chlorophenyl)propyl acetate | Pyridine |

| Benzoyl chloride | 2-(4-Chlorophenyl)propyl benzoate | NaOH (aqueous) |

Reduction Reactions

While the hydroxyl group itself is not typically reduced, derivatives like ketones or aldehydes can undergo further reduction:

-

Ketone Reduction : Using sodium borohydride () reduces 2-(4-chlorophenyl)propan-1-one back to the alcohol .

Comparative Reactivity with Analogues

The chlorophenyl group significantly influences reactivity compared to non-chlorinated analogues:

| Compound | Reactivity with NAS | Oxidation Rate |

|---|---|---|

| This compound | High (Cl as leaving group) | Moderate |

| 2-Phenyl-1-propanol | Low (no leaving group) | Slow |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Chlorophenyl)-1-propanol serves as a significant building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the modification of various pharmacophores, enhancing the therapeutic potential of derived compounds. Notably, it has been explored for its potential antidepressant properties, where it exhibits activity against specific neurotransmitter receptors.

Case Study: Antidepressant Activity

In vivo studies have shown that derivatives of this compound can reduce immobility in forced-swim tests in mice, indicating an antidepressant-like effect. This is linked to its ability to increase levels of dopamine and norepinephrine in the brain.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, allowing chemists to construct more complex molecules. Its reactivity can be harnessed in various synthetic pathways, making it valuable for developing new materials and compounds.

Table 1: Synthetic Routes and Applications

Industrial Applications

In industrial settings, this compound is involved in producing specialty chemicals. Its unique properties make it suitable for creating compounds with specific functionalities required in various applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring significantly affect its potency and selectivity.

Table 2: Structure-Activity Relationships

| Compound Variant | Activity Description | IC50 (µM) |

|---|---|---|

| This compound | nAChR antagonist | 3.3 |

| 3′-Bromophenyl analog | DA uptake inhibitor | 0.5 |

| 3′-Fluorophenyl analog | NE uptake inhibitor | 0.8 |

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the chlorinated phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzymatic activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)-1-propanol: Similar structure but with a bromine atom instead of chlorine.

2-(4-Fluorophenyl)-1-propanol: Contains a fluorine atom on the phenyl ring.

2-(4-Methylphenyl)-1-propanol: Features a methyl group on the phenyl ring.

Uniqueness: 2-(4-Chlorophenyl)-1-propanol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Biologische Aktivität

2-(4-Chlorophenyl)-1-propanol, with the chemical formula CHClO, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 172.64 g/mol

- CAS Number : 59667-21-9

- Structure : The compound features a chlorophenyl group attached to a propanol moiety, which influences its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity, particularly in the following areas:

- Antihistaminic Activity : The compound has been studied as a potential histamine H3 receptor antagonist. In vitro assays demonstrated that it binds effectively to the H3 receptor, suggesting potential applications in treating allergic reactions and other histamine-related conditions .

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the concentration and specific pathogen targeted .

- Cytotoxicity : In cell line studies, the compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Toxicological Profile

Toxicological assessments indicate that while this compound has beneficial biological activities, it also presents risks. Animal studies suggest that high doses may lead to toxicity, including liver and kidney damage. The compound's safety profile requires further investigation through comprehensive toxicological studies .

Case Study 1: Antihistaminic Properties

A recent study explored the antihistaminic effects of various compounds, including this compound. The results indicated that this compound exhibited a higher affinity for the H3 receptor compared to other tested substances. This suggests its potential as a therapeutic agent for managing allergic responses .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations above 100 µg/mL, supporting its use as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antihistaminic | H3 receptor antagonist | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: Toxicological Data

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHWBOQMDQIEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343054 | |

| Record name | 2-(4-Chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59667-21-9 | |

| Record name | 4-Chloro-β-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59667-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.